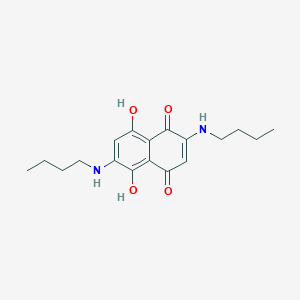
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two butylamino groups and two hydroxyl groups attached to a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione typically involves the reaction of 2,6-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Diaminonaphthalene-1,4-dione+2Butylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Derivatives with modified pharmacological profiles.
Aplicaciones Científicas De Investigación
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Additionally, it can interact with DNA and induce oxidative stress, leading to cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in supramolecular and coordination chemistry.
2,6-Bis(pyrazol-1-yl)pyridine: Employed in the synthesis of coordination complexes.
Uniqueness
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of butylamino groups, which confer distinct biological and chemical properties
Propiedades
Número CAS |
161253-99-2 |
|---|---|
Fórmula molecular |
C18H24N2O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2,6-bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-5-7-19-11-9-13(21)16-15(17(11)23)14(22)10-12(18(16)24)20-8-6-4-2/h9-10,19-21,23H,3-8H2,1-2H3 |
Clave InChI |
MVZFSTZNRYUIGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)NCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


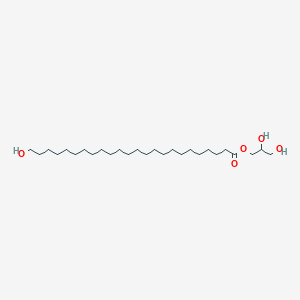


![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
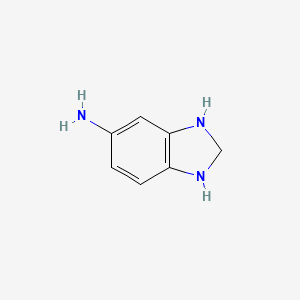
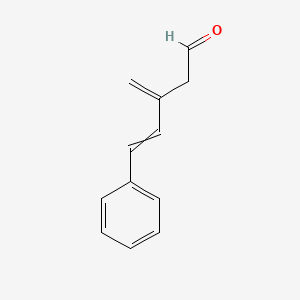
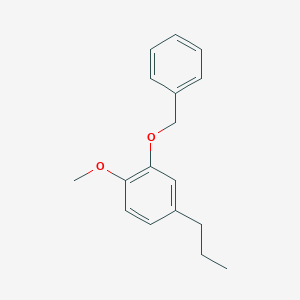


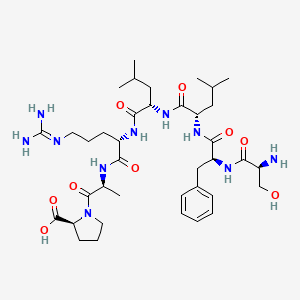
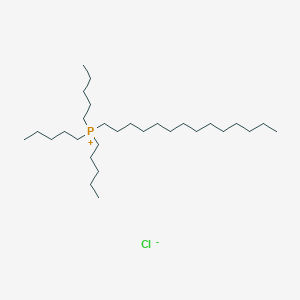
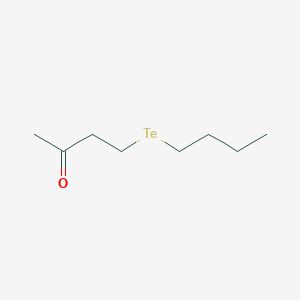
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
